

Spectroscopic Profile of Bis(4-diethylaminophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: *Bis(4-diethylaminophenyl)methanol*

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **Bis(4-diethylaminophenyl)methanol** (CAS No. 134-91-8), a molecule of interest in various chemical and pharmaceutical research fields. This document presents available mass spectrometry (MS), and infrared (IR) data, alongside nuclear magnetic resonance (NMR) data for the closely related analogue, 4,4'-Bis(dimethylamino)benzhydrol, to serve as a valuable reference for its characterization. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **Bis(4-diethylaminophenyl)methanol** and its dimethyl analogue.

Mass Spectrometry (MS) Data for Bis(4-diethylaminophenyl)methanol

Table 1: Mass Spectrometry Data. Electron Ionization (EI) was used to acquire the mass spectrum. The data reveals a molecular ion peak and a series of fragment ions, which are crucial for structural elucidation.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
326 (M+)	46.2[1]
311	56.6
310	68.8
309	80.2
295	100.0
267	13.4
251	16.7
176	12.9
150	15.2
148	18.9
140	16.5
134	9.1
118	10.2

Spectroscopic Data for 4,4'-Bis(dimethylamino)benzhydrol (Analogue)

Due to the limited availability of specific NMR and IR data for **Bis(4-diethylaminophenyl)methanol** in publicly accessible databases, the data for the structurally similar compound 4,4'-Bis(dimethylamino)benzhydrol (CAS No. 119-58-4) is presented as a reliable reference.

Table 2: ¹H NMR Data for 4,4'-Bis(dimethylamino)benzhydrol. The spectrum was likely acquired in CDCl₃.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.22	d	4H	Aromatic (CH ortho to CHOH)[2]
~6.67	d	4H	Aromatic (CH meta to CHOH)[2]
~5.26	s	1H	Methine (CHOH)[2]
~2.89	s	12H	Methyl (N(CH ₃) ₂)[2]

Table 3: ¹³C NMR Data for 4,4'-Bis(dimethylamino)benzhydrol.

Chemical Shift (δ) ppm	Assignment
~150	Aromatic (C-N)
~135	Aromatic (C-CHOH)
~128	Aromatic (CH ortho to CHOH)
~112	Aromatic (CH meta to CHOH)
~75	Methine (CHOH)
~40	Methyl (N(CH ₃) ₂)

Table 4: FT-IR Data for 4,4'-Bis(dimethylamino)benzhydrol.

Wavenumber (cm ⁻¹)	Assignment
~3400-3600	O-H stretch (alcohol)
~3000-3100	C-H stretch (aromatic)
~2800-3000	C-H stretch (aliphatic)
~1600	C=C stretch (aromatic ring)
~1520	C=C stretch (aromatic ring)
~1350	C-N stretch
~1050	C-O stretch (alcohol)

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented. These methods are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- **Transfer:** The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For ¹³C NMR, a frequency of 75 or 100 MHz is common. Tetramethylsilane (TMS) is usually used as an internal standard (0 ppm).
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Thin Film Method):** A small amount of the solid sample is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

- **Film Deposition:** A drop of this solution is applied to the surface of a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.
- **Data Acquisition:** The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- **Data Processing:** The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

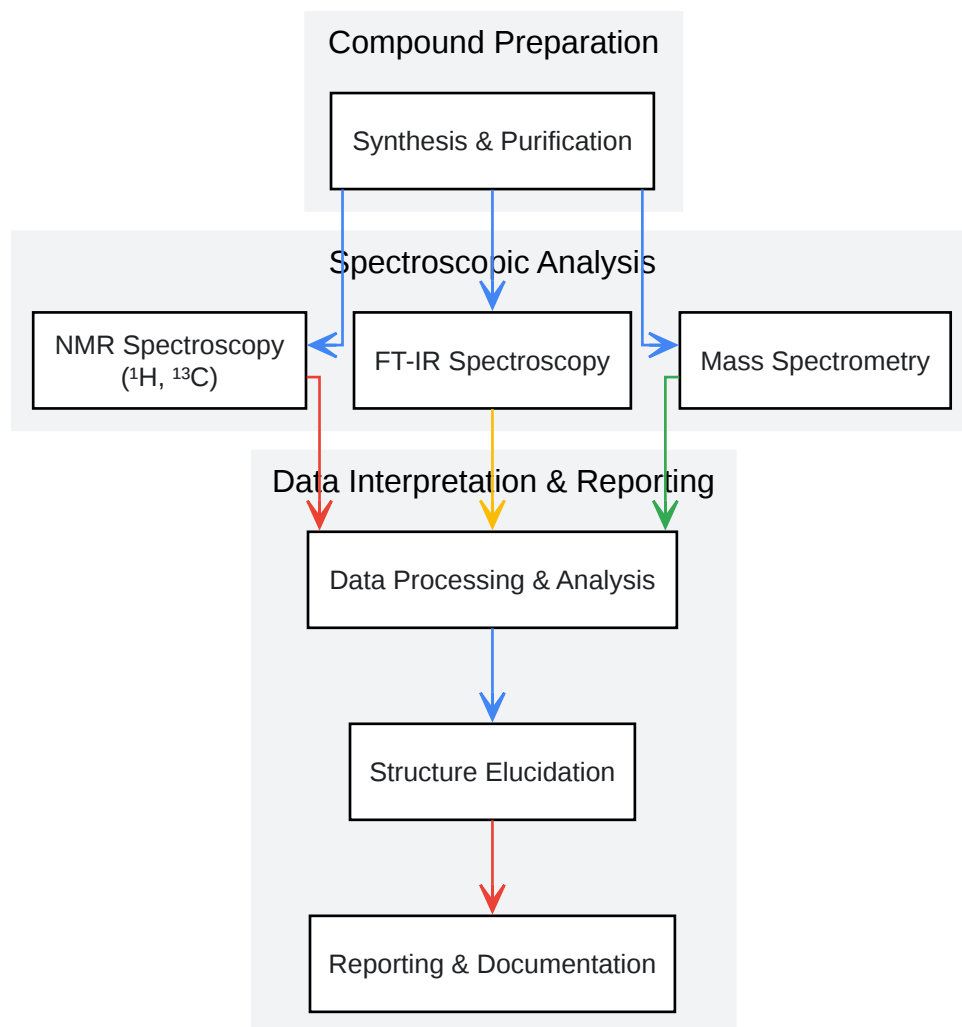
Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then vaporized by heating.
- **Ionization:** The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV in Electron Ionization - EI). This causes the molecules to ionize and fragment.^[1]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Bis(4-diethylaminophenyl)methanol**.

General Workflow for Spectroscopic Characterization



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References

- 1. BIS(4-DIETHYLAMINOPHENYL)METHANOL(134-91-8) MS [m.chemicalbook.com]
- 2. 4,4'-Bis(dimethylamino)benzhydrol(119-58-4) ^1H NMR spectrum [chemicalbook.com]

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